molecular formula C10H15NO2 B13611026 (2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol

(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol

Cat. No.: B13611026
M. Wt: 181.23 g/mol
InChI Key: HVFGSFLVPFPDKB-SECBINFHSA-N
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Description

(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde and a suitable amine.

    Reaction Conditions: The key step involves a reductive amination reaction, where the aldehyde group of 3-methoxy-2-methylbenzaldehyde reacts with the amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(3-methoxyphenyl)ethan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.

    (2S)-2-amino-2-(3-methylphenyl)ethan-1-ol: Similar structure but lacks the methoxy group on the phenyl ring.

    (2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol: Similar structure but with different positioning of the methoxy and methyl groups.

Uniqueness

The uniqueness of (2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-8(9(11)6-12)4-3-5-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1

InChI Key

HVFGSFLVPFPDKB-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC=C1OC)[C@@H](CO)N

Canonical SMILES

CC1=C(C=CC=C1OC)C(CO)N

Origin of Product

United States

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